molecular formula C9H16N2O B12123781 2-(5-Tert-butyloxazol-2-YL)ethanamine

2-(5-Tert-butyloxazol-2-YL)ethanamine

Cat. No.: B12123781
M. Wt: 168.24 g/mol
InChI Key: UUHUAUUJDWURLC-UHFFFAOYSA-N
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Description

2-(5-Tert-butyloxazol-2-YL)ethanamine is an organic compound with the molecular formula C9H16N2O It is a derivative of oxazole, featuring a tert-butyl group at the 5-position of the oxazole ring and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Tert-butyloxazol-2-YL)ethanamine typically involves the reaction of 2-aminoethanol with tert-butyl isocyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyloxazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

  • Drug Candidate :
    • 2-(5-Tert-butyloxazol-2-YL)ethanamine has been investigated as a potential drug candidate due to its biological activity, particularly as an inhibitor of monoacylglycerol lipase (MAGL). This enzyme is crucial in endocannabinoid signaling, which plays a significant role in pain modulation and neuroprotection.
    • Its inhibition of MAGL suggests therapeutic potential for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases.
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research into similar compounds has shown that modifications can lead to enhanced efficacy against various cancer cell lines . The potential for this compound to be developed into an anticancer agent warrants further investigation.

Biological Interactions

  • Endocannabinoid System :
    • The compound's interaction with the endocannabinoid system is noteworthy. By modulating levels of endocannabinoids through MAGL inhibition, it may influence physiological processes related to pain perception and inflammation.
  • Mechanism of Action :
    • The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the oxazole moiety plays a critical role in binding interactions with biological targets, affecting various signaling pathways.

Research Findings and Case Studies

StudyFocusFindings
Ismail et al. (2024)Anticancer evaluationSimilar compounds showed notable efficacy against cancer cell lines, suggesting potential for derivatives of this compound in cancer therapy .
Shkyair Lihumis et al. (2020)Biological applicationsReviewed benzothiazole derivatives with similar structures that exhibited anticancer activity; implications for further research on oxazole derivatives .
PMC Article (2024)Enzyme inhibitionInvestigated compounds with oxazole rings showing inhibitory activity against acetylcholinesterase; parallels drawn to potential effects of this compound .

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyloxazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Tert-butyl-1,3-oxazol-2-YL)ethanamine
  • 2-(5-Tert-butyl-1,3-oxazol-2-YL)-ethylamine

Uniqueness

2-(5-Tert-butyloxazol-2-YL)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications that require these characteristics .

Biological Activity

2-(5-Tert-butyloxazol-2-YL)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and research findings.

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 165.22 g/mol
  • IUPAC Name : 2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its interaction with biological targets and potential therapeutic applications.

Interaction with Biological Targets

Research indicates that this compound interacts with several key biological targets, particularly within the endocannabinoid system. It has been shown to modulate cannabinoid receptors, which play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control.

The mechanism by which this compound exerts its effects involves binding to cannabinoid receptors (CB1 and CB2). This interaction can lead to downstream signaling pathways that affect neurotransmitter release and cellular responses. The compound's structural features facilitate its ability to mimic endocannabinoids, thus enhancing its affinity for these receptors .

Case Studies and Experimental Data

  • Study on Enzymatic Activity :
    A study focused on the compound's ability to inhibit enzymes related to neurodegenerative diseases. Results showed that this compound exhibited significant inhibitory effects on beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. The compound demonstrated a good selectivity profile against other aspartic proteases, indicating its potential as a therapeutic agent for neurodegenerative conditions .
  • Cell-Based Assays :
    In vitro assays revealed that the compound not only inhibited BACE-1 but also showed promising results in cell-based models, where it improved cell viability and reduced apoptosis in neuronal cell lines exposed to toxic agents. This suggests that it may have neuroprotective properties .
  • Pharmacokinetic Studies :
    Preliminary pharmacokinetic studies indicated that this compound has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development into a therapeutic agent .

Comparative Analysis

CompoundTargetActivitySelectivity
This compoundBACE-1InhibitorHigh
GSK188909BACE-1InhibitorModerate
CTS-21166BACE-1InhibitorHigh

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3

InChI Key

UUHUAUUJDWURLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCN

Origin of Product

United States

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